The compound 2-[4-[[2-ethoxy-4-ethyl-5-[[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid; 2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in medicinal chemistry, particularly as a neprilysin inhibitor. This compound features multiple functional groups that contribute to its biological activity and chemical properties.
This compound has been referenced in several patents and scientific literature, indicating its relevance in pharmaceutical research. Notably, it appears in patent US11547687B2, which discusses various compounds with inhibitory effects on neprilysin, an enzyme involved in the degradation of neuropeptides and implicated in conditions such as Alzheimer's disease .
The compound can be classified as a benzoic acid derivative due to the presence of the benzoic acid moiety. It also contains an imidazole ring, which is common in many biologically active compounds. The structural complexity is indicative of its potential as a pharmaceutical agent.
The synthesis of this compound involves multiple steps, typically starting from simpler organic precursors. The synthesis may utilize techniques such as:
The synthesis may involve the following key reactions:
The molecular formula for this compound is , indicating a complex structure with various functional groups including:
The molecular weight is approximately 527.7 g/mol. The structural representation can be derived from computational chemistry tools or molecular visualization software to analyze steric arrangements and potential interactions.
This compound can undergo various chemical reactions typical for organic molecules, including:
Reactions involving this compound would typically require controlled conditions to prevent decomposition or unwanted side reactions. Analytical techniques like High Performance Liquid Chromatography (HPLC) would be essential for monitoring reaction progress.
As a neprilysin inhibitor, this compound likely functions by binding to the active site of neprilysin, thereby preventing the breakdown of neuropeptides such as amyloid beta. This inhibition can lead to increased levels of these peptides in the brain, which is hypothesized to have therapeutic effects in neurodegenerative diseases.
Studies on similar compounds indicate that effective inhibition requires specific interactions between the inhibitor and the enzyme's active site, often involving hydrogen bonds and hydrophobic interactions.
Relevant analyses might include melting point determination, spectral analysis (NMR, IR), and solubility tests.
This compound has potential applications in:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3